

Spectroscopic and Synthetic Profile of Acetylmalononitrile: A Technical Guide

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Compound of Interest

Compound Name: Acetylmalononitrile

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This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for **acetylmalononitrile** (also known as 2-acetylpropanedinitrile), a versatile building block in organic synthesis. The following sections present tabulated spectroscopic data, comprehensive experimental procedures, and a visual representation of its synthesis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **acetylmalononitrile**, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
2923	C-H stretch (aliphatic)
2853	C-H stretch (aliphatic)
2215, 2192, 2180	C≡N stretch (nitrile)
1561	C=O stretch (acetyl ketone)
1374, 1343	C-H bend (methyl)

Table 1: Infrared spectral data of **Acetylmalononitrile**.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.84	s	3H	-CH ₃

Table 2: ¹H NMR spectroscopic data for **Acetylmalononitrile**.¹³C NMR (100 MHz, DMSO-d₆)[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
190.0	C=O
123.3, 121.1	C≡N
47.0	CH
25.6	-CH ₃

Table 3: ¹³C NMR spectroscopic data for **Acetylmalononitrile**.

Experimental Protocols

This section details the methodologies for the synthesis of **acetylmalononitrile** and the acquisition of the presented spectroscopic data.

Synthesis of Acetylmalononitrile[\[1\]](#)

A detailed, scalable two-step synthesis from malononitrile is described.

Step 1: Synthesis of Sodium 2,2-dicyano-1-methoxyvinyl oxide (Sodium Enolate 8)

- To a stirred suspension of sodium hydride (60 wt% in mineral oil) in anhydrous tetrahydrofuran (THF) at -10 °C, a solution of malononitrile in THF is added dropwise over 1.5 hours, ensuring the temperature is maintained below 0 °C.
- The resulting mixture is stirred for an additional 30 minutes at -5 °C.

Step 2: Synthesis of **Acetylmalononitrile** (7)

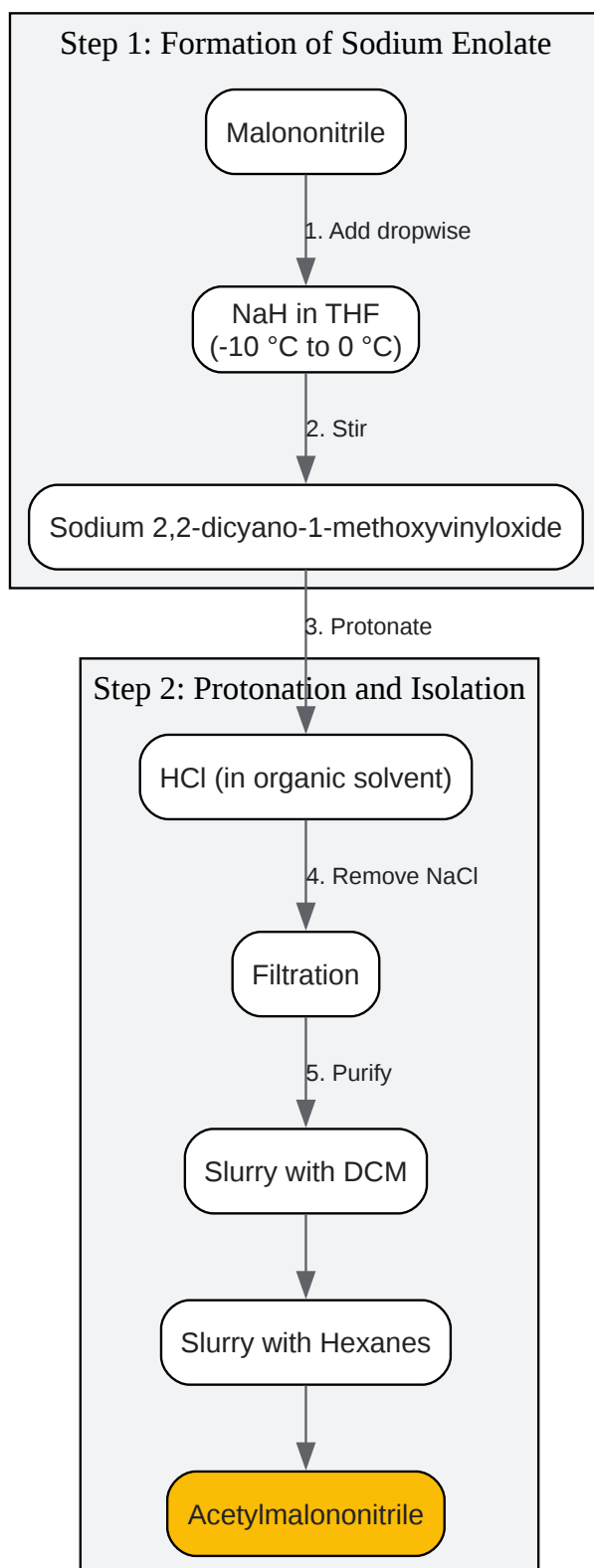
- The sodium enolate intermediate is protonated using hydrochloric acid in an organic solvent to avoid the water solubility of the final product.
- The resulting sodium chloride byproduct is removed by filtration.
- The crude product is slurried with dichloromethane (DCM) and subsequently with hexanes to yield **acetylmalononitrile** as a tan/yellow-orange solid.

Spectroscopic Analysis Protocols

- Infrared (IR) Spectroscopy: IR spectra were recorded on a Bruker Tensor 27 instrument using the solid Attenuated Total Reflectance (ATR) technique.^{[1][2]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were acquired on a Bruker UltraShield Plus spectrometer operating at 400 MHz and 100 MHz, respectively.^[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.^[1]
- Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using a Varian 7.0T FTMS instrument with electrospray ionization (ESI).^[2]

Synthesis Workflow

The following diagram illustrates the two-step synthesis of **acetylmalononitrile** from malononitrile.



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Synthesis of **Acetylmalononitrile**.

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References

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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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